molecular formula C15H19BrFN3O2 B5383309 N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5383309
M. Wt: 372.23 g/mol
InChI Key: IYCQSDPPUYJCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 4-bromo-2-fluorophenyl group and two dimethylcarboxamide groups. The presence of both bromine and fluorine atoms in the phenyl ring contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of the 4-bromo-2-fluoroaniline precursor. This precursor can be synthesized through a halogenation reaction, where aniline is treated with bromine and fluorine under controlled conditions. The resulting 4-bromo-2-fluoroaniline is then subjected to a coupling reaction with N,N-dimethylpiperidine-1,4-dicarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of automated systems for reagent addition and product isolation helps in maintaining consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl groups in the carboxamide moieties can be reduced to amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in DMSO.

    Oxidation Reactions: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Reduction Reactions: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: N-oxides of the original compound.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

N~4~-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N4-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the case of its anticancer activity, it is believed to interfere with cell proliferation and induce apoptosis in cancer cells through the inhibition of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)benzamide
  • 4-Bromo-2-fluorobiphenyl
  • N-(2-Bromo-4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, N4-(4-bromo-2-fluorophenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide stands out due to its unique combination of a piperidine ring and dimethylcarboxamide groups. This structural feature enhances its chemical stability and allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-N-(4-bromo-2-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrFN3O2/c1-19(2)15(22)20-7-5-10(6-8-20)14(21)18-13-4-3-11(16)9-12(13)17/h3-4,9-10H,5-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCQSDPPUYJCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.